

# A Comparative Guide to PI3K Inhibitors: Spotlight on TOS-358

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While several PI3K inhibitors have been developed, their clinical utility has often been hampered by off-target toxicities and limited efficacy. This guide provides a detailed comparison of TOS-358, a novel covalent PI3Kα inhibitor, with other prominent PI3K inhibitors, supported by available preclinical and clinical data.

#### **Introduction to TOS-358**

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of PI3K (PI3K $\alpha$ ), developed by Totus Medicines.[1][2] It is designed to selectively target and form a durable, irreversible bond with both wild-type and mutant forms of PI3K $\alpha$ , leading to profound and sustained inactivation of the enzyme.[3] This covalent mechanism is intended to overcome the limitations of reversible inhibitors, where target occupancy can fluctuate.[3] Preclinical data has highlighted its high selectivity for PI3K $\alpha$ , and it is currently being evaluated in a Phase 1/1b clinical trial (NCT05683418) for patients with various solid tumors harboring PIK3CA mutations. [4][5]

#### The PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K







phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates a multitude of cellular processes essential for cell growth and survival. PI3K inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.





Click to download full resolution via product page

**Figure 1.** Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.



## Quantitative Data Comparison Biochemical Potency and Selectivity

The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic window. Pan-PI3K inhibitors target multiple isoforms, which can lead to broader but also more toxic effects. Isoform-selective inhibitors, particularly those targeting PI3K $\alpha$ , aim to concentrate the therapeutic effect on the most frequently mutated isoform in solid tumors while sparing others.

TOS-358 is reported to be a highly selective covalent inhibitor of PI3Kα.[6] Preclinical data demonstrates its potent inhibition of both wild-type and the common H1047R mutant of PI3Kα, with IC50 values of 2.2 nM and 4.1 nM, respectively.[6] While specific IC50 values against other isoforms are not yet publicly available, it is reported to have a "clean kinome profile" and high selectivity over other PI3K isoforms.[6]

| Inhibitor  | Туре                      | PI3Kα<br>(IC50, nM)          | PI3Kβ<br>(IC50, nM)   | PI3Ky (IC50,<br>nM)   | PI3Kδ<br>(IC50, nM) |
|------------|---------------------------|------------------------------|-----------------------|-----------------------|---------------------|
| TOS-358    | α-selective<br>(covalent) | 2.2 (WT), 4.1<br>(H1047R)[6] | Data not<br>available | Data not<br>available | Data not available  |
| Alpelisib  | α-selective               | 5                            | 1,200                 | 290                   | 250                 |
| Inavolisib | α-selective               | 0.038                        | >300-fold selective   | >300-fold selective   | >300-fold selective |
| Copanlisib | Pan-PI3K                  | 0.5                          | 3.7                   | 6.4                   | 0.7                 |
| Duvelisib  | δ/y-selective             | 1,602                        | 85                    | 27                    | 2.5                 |
| Idelalisib | δ-selective               | 8,600                        | 4,000                 | 2,100                 | 19                  |

Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from multiple sources for comparison.

### **Clinical Safety and Tolerability**

A major challenge with PI3K inhibitors has been managing their on-target, off-tumor toxicities, most notably hyperglycemia (due to PI3Kα's role in insulin signaling), diarrhea, and rash. The distinct safety profile of TOS-358 is a key area of its development.



Early results from the Phase 1 dose-escalation portion of the NCT05683418 trial of TOS-358 have been promising. Reports indicate 95% target engagement with no grade 3 or 4 toxicities observed at low doses (e.g., 5 mg BID).[1][7] An abstract from ESMO Congress 2024 further noted that adverse events were mostly low-grade, dose-dependent, and manageable without requiring dose reductions.[8] This contrasts sharply with the significant rates of high-grade toxicities seen with other approved PI3K inhibitors. Preclinical studies also showed that TOS-358 did not induce significant hyperglycemia in animal models (mice and dogs) at efficacious doses.[6]

The following table summarizes key adverse events from the pivotal clinical trials of selected PI3K inhibitors.

| Adverse<br>Event  | TOS-358<br>(Phase 1)[1]<br>[8] | Alpelisib<br>(SOLAR-1)<br>[9][10]      | Copanlisib<br>(CHRONOS-<br>1)[11][12]  | Duvelisib<br>(DUO)[13]                         | Idelalisib<br>(Study 116)         |
|-------------------|--------------------------------|----------------------------------------|----------------------------------------|------------------------------------------------|-----------------------------------|
| Hyperglycemi<br>a | No Grade 3/4<br>at low doses   | Any Grade:<br>63.7%Grade<br>3/4: 36.6% | Any Grade:<br>50.0%Grade<br>3/4: 40.5% | Not a major reported AE                        | Not a major<br>reported AE        |
| Diarrhea          | Mostly low-<br>grade           | Any Grade:<br>57.7%Grade<br>3: 6.7%    | Any Grade:<br>35.2%Grade<br>3: 8.5%    | Any Grade:<br>51%Grade<br>≥3: Data<br>varies   | Any Grade:<br>43%Grade<br>≥3: 13% |
| Rash              | Mostly low-<br>grade           | Any Grade:<br>35.6%Grade<br>3: 9.9%    | Not a major<br>reported AE             | Any Grade:<br>12%                              | Any Grade:<br>Data varies         |
| Neutropenia       | Data not<br>available          | Not a major<br>reported AE             | Any Grade:<br>28.9%Grade<br>3/4: 24%   | Any Grade:<br>Data<br>variesGrade<br>≥3: 29.0% | Any Grade:<br>54%Grade<br>≥3: 34% |
| Hypertension      | Data not<br>available          | Not a major reported AE                | Any Grade:<br>29.6%Grade<br>3/4: 23.9% | Not a major reported AE                        | Not a major<br>reported AE        |



### **Experimental Protocols**

Reproducibility of experimental data is paramount. Below are generalized protocols for key assays used in the characterization of PI3K inhibitors.

### Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a PI3K isoform by measuring the amount of ADP produced during the phosphorylation of a lipid substrate (e.g., PIP2).



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Totus Medicines Announces Successful Completion of a Phase 1 Dose-Escalation Study and Initiation of an Expansion Trial Evaluating TOS-358, a Covalent PI3Ka Selective Therapy for the Treatment of Select Solid Tumors and Appoints Zelanna Goldberg as Chief Medical Officer - BioSpace [biospace.com]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



- 6. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]
- 7. A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With HR+ Breast Cancer and Other Select Solid Tumors [clin.larvol.com]
- 8. healthscout.app [healthscout.app]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PI3K Inhibitors: Spotlight on TOS-358]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#comparing-tos-358-to-other-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com